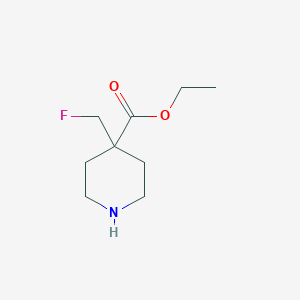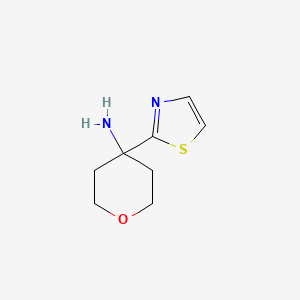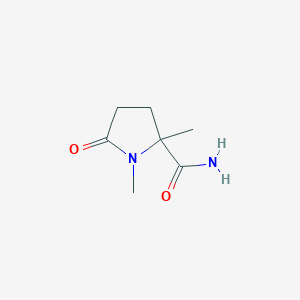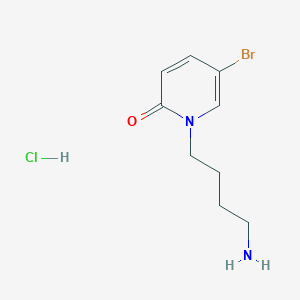
1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, other names or synonyms, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Applications De Recherche Scientifique
Crystal Structure and Molecular Self-Assembly
- The study of hydrobromide and hydrochloride salts of 2-amino-5-iodopyridine provides insights into crystal structure stabilization via hydrogen bonding and π-stacking, with interesting observations on molecular disorder introduced by additional fractional molecules (Polson, Turnbull, & Wikaira, 2013).
- Research on N-(5-bromosalicylidene)-x-aminopyridine compounds explores supramolecular architectures stabilized by hydrogen bonding and halogen interactions, contributing to understanding molecular self-assembly and photochromic behavior (Safin, Babashkina, Robeyns, & Garcia, 2016).
Synthesis and Chemical Properties
- Amination reactions catalyzed by palladium-Xantphos complexes demonstrate high yield and chemoselectivity in producing aminopyridines from bromopyridines, indicating efficient pathways for functionalizing pyridine derivatives (Ji, Li, & Bunnelle, 2003).
- The synthesis of pyridine nucleosides related to 5-fluorocytosine through various chemical transformations, including acetylation and condensation, underscores the versatility of pyridine derivatives in creating nucleoside analogs with potential biological activity (Nesnow & Heidelberger, 1975).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the possible hazards it can cause to health and the environment.
Orientations Futures
This involves predicting or suggesting further studies that can be done with the compound, like studying its other potential uses, improving its synthesis, etc.
For a specific compound like “1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride”, you would need to look up scientific literature or databases that have information on this compound. Please consult with a chemist or a reliable scientific database for more detailed and specific information.
Propriétés
IUPAC Name |
1-(4-aminobutyl)-5-bromopyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O.ClH/c10-8-3-4-9(13)12(7-8)6-2-1-5-11;/h3-4,7H,1-2,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPSUVXLHQSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

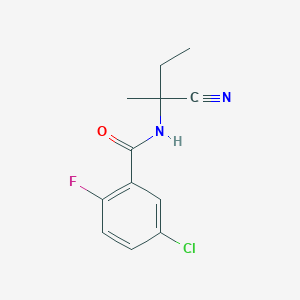
amine](/img/structure/B2766194.png)
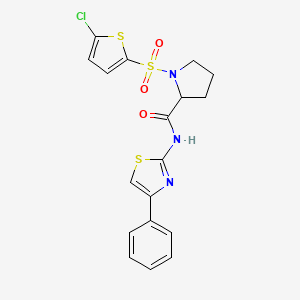
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)
![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)
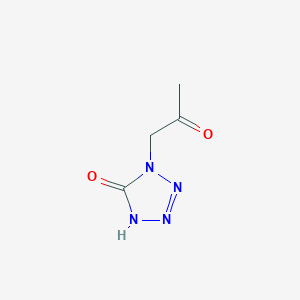
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)
![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)
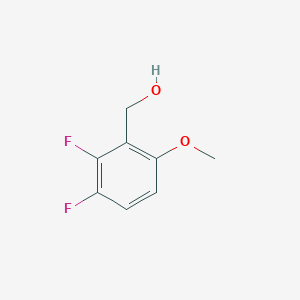
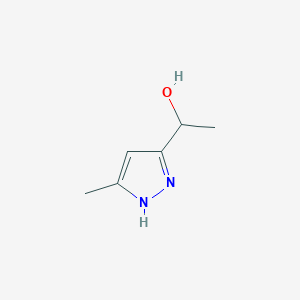
![2-Chloro-N-[2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]acetamide](/img/structure/B2766211.png)
